molecular formula C11H12N2O B12863984 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B12863984
M. Wt: 188.23 g/mol
InChI Key: SOROVPPIXVXTOY-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid and pyrrole-2-carboxylic acid, while reduction may produce more saturated pyridine and pyrrole derivatives.

Scientific Research Applications

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyridinyl)ethanone: This compound has a similar structure but lacks the pyrrole ring.

    1-(4-Pyridinyl)ethanone: Similar to the above, but with the pyridine ring in a different position.

    3-(Pyridin-4-yl)-1,2,4-triazines: These compounds have a triazine ring instead of a pyrrole ring.

Uniqueness

1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its fused pyridine and pyrrole rings, which confer distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3-pyridin-4-yl-2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-9(14)13-7-4-11(8-13)10-2-5-12-6-3-10/h2-6H,7-8H2,1H3

InChI Key

SOROVPPIXVXTOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=C(C1)C2=CC=NC=C2

Origin of Product

United States

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